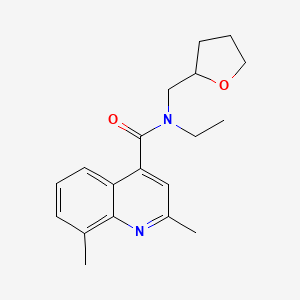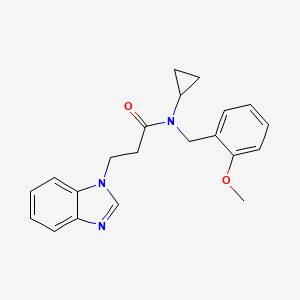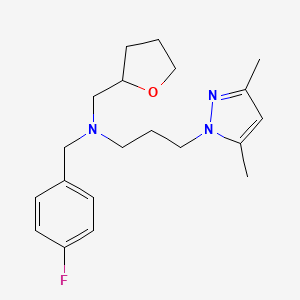
N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide, also known as ETDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ETDQ belongs to the class of quinoline carboxamides and has been found to exhibit promising biological activities that make it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is not fully understood. However, studies have suggested that N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide may exert its biological activities through the inhibition of various enzymes and signaling pathways. N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has been found to inhibit the activity of DNA topoisomerase I, an enzyme that is crucial for DNA replication and transcription. N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and regulation.
Biochemical and Physiological Effects
N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide can induce apoptosis, a process of programmed cell death, in cancer cells. N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is its potent biological activities, which make it a potential candidate for drug development. N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has also been found to exhibit low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one of the limitations of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is its low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide. One potential direction is the development of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide-based anticancer drugs. Studies have shown that N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has potent cytotoxic effects on cancer cells and may be a promising candidate for the development of novel anticancer agents. Another potential direction is the study of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide's mechanism of action. Further research is needed to fully understand how N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide exerts its biological activities and to identify potential targets for drug development. Additionally, the development of more efficient synthesis methods for N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide may facilitate its use in future studies.
Synthesemethoden
N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,8-dimethylquinoline-4-carboxylic acid with N-ethyl-N-(2-hydroxyethyl)amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with tetrahydrofuran-2-carboxaldehyde in the presence of sodium triacetoxyborohydride (STAB) to yield the final product, N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has been studied for its potential therapeutic applications in various scientific research areas. One of the primary applications of N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is in the treatment of cancer. Studies have shown that N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has potent cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. N-ethyl-2,8-dimethyl-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide has also been found to exhibit anti-inflammatory, antitumor, and antimicrobial activities.
Eigenschaften
IUPAC Name |
N-ethyl-2,8-dimethyl-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-4-21(12-15-8-6-10-23-15)19(22)17-11-14(3)20-18-13(2)7-5-9-16(17)18/h5,7,9,11,15H,4,6,8,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZMVDFLZRZNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCO1)C(=O)C2=CC(=NC3=C(C=CC=C23)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-7-methyl-N-(tetrahydrofuran-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5905321.png)
![N-hexyl-2-(4-methyl-1-piperazinyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxamide trifluoroacetate](/img/structure/B5905323.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B5905335.png)
amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5905342.png)

![(2-fluorobenzyl)(2-methoxyethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B5905359.png)
![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]ethanamine](/img/structure/B5905363.png)
amino]methyl}phenyl)acetamide](/img/structure/B5905369.png)

![N-[(1-acetylpiperidin-3-yl)methyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5905393.png)
![N-(4-{[2-(1H-imidazol-4-yl)acetyl]amino}phenyl)pentanamide](/img/structure/B5905397.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B5905403.png)
![N-(2-methoxybenzyl)-N-[(1-pyridin-3-yl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine](/img/structure/B5905408.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5905413.png)